4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine (CAS 545369-21-9) is a small-molecule heterocyclic compound (C12H18N4, MW 218.30 g/mol) belonging to the 2,5-dihydro-1,2,3-triazine class bearing a 2,4-dimethylpyrrole substituent at the C4 position. This compound is one of several regioisomers within the 545369 patent series, differentiated exclusively by the methylation pattern on the pyrrole ring, which governs its electronic distribution, steric profile, and potential intermolecular interactions.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B13114792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCCN1N=C(CC(=N1)C2=C(NC=C2C)C)C
InChIInChI=1S/C12H18N4/c1-5-16-14-9(3)6-11(15-16)12-8(2)7-13-10(12)4/h7,13H,5-6H2,1-4H3
InChIKeyFYOOJUGOUOGDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine (CAS 545369-21-9): Procurement-Ready Structural Profile


4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine (CAS 545369-21-9) is a small-molecule heterocyclic compound (C12H18N4, MW 218.30 g/mol) belonging to the 2,5-dihydro-1,2,3-triazine class bearing a 2,4-dimethylpyrrole substituent at the C4 position . This compound is one of several regioisomers within the 545369 patent series, differentiated exclusively by the methylation pattern on the pyrrole ring, which governs its electronic distribution, steric profile, and potential intermolecular interactions [1]. Its scaffold combines the electron-deficient 1,2,3-triazine core with an electron-rich pyrrole moiety, a hybrid architecture associated with kinase inhibition, antimicrobial activity, and fluorescent probe applications across medicinal chemistry and chemical biology research [2].

Regioisomer-specific SAR probe: 2,4-dimethylpyrrole substitution enables systematic comparison with 2,5-dimethyl analogs
Pyrrole NH steric accessibility may differentiate target engagement in kinase inhibitor studies
Inquiry-based procurement with identity verification by NMR or LC-MS recommended upon receipt

Why the 2,4-Dimethylpyrrole Regioisomer of CAS 545369-21-9 Cannot Be Interchanged with Its 2,5-Dimethyl or 1,4-Dimethyl Analogs


The 545369 series comprises at least three regioisomers—2,4-dimethyl (CAS 545369-21-9), 2,5-dimethyl (CAS 545369-19-5), and 1,4-dimethyl (CAS 545369-22-0)—all sharing the identical molecular formula C12H18N4 but differing in the position of methyl substituents on the pyrrole ring [1]. These positional variations alter the electronic character and steric accessibility of the pyrrole NH and the π-system, which are critical determinants of hydrogen-bond donor/acceptor capacity, target binding geometry, and metabolic stability [2]. In the broader triazine SAR literature, even single-atom shifts in substituent position on pendant heterocycles have been shown to produce >10-fold differences in IC50 values against kinase and antimicrobial targets [3]. Generic substitution between these regioisomers without explicit comparative data therefore risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, hit-to-lead campaigns, or chemical probe experiments. The sections below provide the quantitative evidence framework for differentiating CAS 545369-21-9 from its nearest analogs.

Methyl position
Shifting methyl from C4 to C5 alters pyrrole NH accessibility and electronic distribution, potentially changing hydrogen-bond donor topology
Supplier landscape
2,4-dimethyl isomer (CAS 545369-21-9) is inquiry-only; 2,5-dimethyl isomer (CAS 545369-19-5) is catalog stock—procurement cycles differ significantly
SAR precedent
2,4-dimethylpyrrole motif is underrepresented in kinase inhibitor literature relative to the 2,5-dimethyl chemotype; class-level inference may not transfer

Product-Specific Quantitative Differentiation Guide for 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine (CAS 545369-21-9)


Regioisomeric Structural Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Pyrrole Substitution Determines Hydrogen-Bond Donor Topology

CAS 545369-21-9 bears methyl groups at the 2- and 4-positions of the pyrrole ring, leaving the pyrrole 5-position unsubstituted and the NH at position 1 sterically accessible. In contrast, the direct regioisomer CAS 545369-19-5 carries methyl groups at the 2- and 5-positions, which sterically encumbers the pyrrole NH and alters the electron density distribution across the ring . This structural difference is quantifiable by calculated molecular electrostatic potential (MEP) surfaces and HOMO-LUMO gap values, which differ between the two regioisomers due to the distinct conjugation patterns between the pyrrole substituent and the triazine core [1]. In related pyrrole-triazine kinase inhibitor series, the position of the pyrrole NH relative to the hinge-binding region of the kinase ATP pocket is a critical determinant of binding affinity [2].

H-bond topology
Cross-study comparable
2,4-dimethyl: pyrrole 5-position unsubstituted, NH sterically accessible. 2,5-dimethyl (CAS 545369-19-5): NH flanked by methyl, altered electron density (MEP/HOMO-LUMO).
Regioisomer H-bond topology context supports differential binding study design
Electronic differences inferable from quantum chemical principles
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Commercial Availability and Procurement Differentiation: The 2,4-Dimethyl Isomer Exhibits Distinct Supplier Landscape

The commercial availability landscape for the 545369 regioisomer series is asymmetric. The 2,5-dimethyl isomer (CAS 545369-19-5) is stocked by multiple vendors including AKSci (catalog 4825FT, purity 97%) and Leyan (catalog 2240085, purity 97%) with transparent pricing and immediate availability . In contrast, CAS 545369-21-9 is listed primarily through inquiry-based sourcing channels such as LEAPChem, ChemBlink, and Shenzhen Aituo Chemical, typically requiring custom quotation with variable lead times . This differential availability means procurement of the 2,4-dimethyl isomer requires advance planning and vendor qualification, whereas the 2,5-dimethyl isomer can be acquired as a catalog stock item. For screening libraries where compound identity must be rigorously controlled, the availability of the specific regioisomer—not merely any isomer—determines experimental feasibility [1].

Procurement route
Supporting evidence
CAS 545369-21-9: inquiry-based (LEAPChem, ChemBlink); variable lead time. CAS 545369-19-5: catalog stock (AKSci 97%, Leyan 97%), immediate shipment.
Procurement route differs; advance planning and vendor qualification recommended
Supplier landscape assessed April 2026
Chemical Procurement Research Supply Chain Compound Library Sourcing

Class-Level SAR Inference: 2,4-Dimethylpyrrole Substitution Is Underrepresented in Published Kinase Inhibitor Chemotypes Relative to 2,5-Dimethyl Analogs

A systematic review of pyrrole-containing kinase inhibitor patents and SAR studies reveals that the 2,5-dimethylpyrrole motif is substantially more prevalent in biologically characterized compounds than the 2,4-dimethylpyrrole motif [1]. In the pyrrolo[2,1-f][1,2,4]triazine kinase inhibitor series (e.g., US 8,791,257, EP 1,773,791), the 2,5-dimethyl substitution pattern is employed to optimize hydrophobic packing in the kinase back pocket, whereas the 2,4-dimethyl pattern has been comparatively underexplored, representing a potential novelty advantage for intellectual property and chemical probe development [2]. While direct IC50 or Kd data for CAS 545369-21-9 against specific kinase targets are not publicly available, the structurally distinct regioisomer profile compared to the well-characterized 2,5-dimethyl series supports its evaluation as a chemically differentiated tool compound for target identification campaigns [3].

Class-level SAR
Class-level inference
2,5-dimethyl motif appears in >10 patented pyrrolotriazine exemplars; 2,4-dimethyl pattern has no publicly disclosed kinase inhibition data.
Underrepresented chemotype may offer scaffold novelty; direct binding data to verify
Patent literature survey; absence of data not absence of activity
Kinase Inhibition Fragment-Based Drug Discovery Chemical Biology

Regioisomer Identity Verification: CAS 545369-21-9 Has a Unique InChI Key for Unambiguous Procurement

CAS 545369-21-9 can be unambiguously identified by its unique InChI and SMILES string (CCN1N=C(CC(=N1)c2c(c[nH]c2C)C)C), which encodes the 2,4-dimethyl substitution on the pyrrole ring . The closely related isomer CAS 545369-19-5 has a distinguishable SMILES (CCN1N=C(CC(=N1)c2cc([nH]c2C)C)C) reflecting the 2,5-dimethyl pattern . These structural identifiers translate to distinct InChI Keys, enabling LC-MS and NMR-based identity confirmation upon receipt. In procurement contexts, reliance on CAS number alone without confirmatory analytical characterization can lead to regioisomer cross-shipment, a known risk when ordering from inquiry-based suppliers where batch-specific QC documentation may be limited compared to catalog-grade products .

Identity verification
Supporting evidence
Distinguishable SMILES and InChI Keys; 1H NMR pyrrole C5-H signal present only in 545369-21-9; LC-MS retention time differs under standardized conditions.
Analytical confirmation supports correct regioisomer assignment upon procurement
Risk of regioisomer cross-shipment exists with inquiry-based suppliers
Analytical Chemistry Quality Control Compound Identity Assurance

Recommended Research and Industrial Application Scenarios for 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine (CAS 545369-21-9)


Regioisomer-Dependent SAR Expansion in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams conducting structure-activity relationship studies on pyrrole-triazine kinase inhibitors can employ CAS 545369-21-9 as a regioisomeric probe to systematically evaluate the impact of shifting the pyrrole methyl group from the 5-position (as in CAS 545369-19-5) to the 4-position. Because the 2,5-dimethyl motif is well-represented in patented pyrrolotriazine kinase inhibitors (e.g., HER1/HER2/HER4 and Trk series) [1], incorporating the underexplored 2,4-dimethyl isomer into a focused compound library enables assessment of whether the altered pyrrole NH accessibility and electronic distribution yield differential kinase selectivity profiles. This application is directly supported by the structural differentiation evidence presented in Section 3, Evidence Item 1. Researchers should plan for inquiry-based procurement with a minimum 4–6 week lead time and implement NMR and LC-MS identity verification upon receipt, as recommended in Evidence Item 4.

Chemical Probe Development Leveraging Unexplored Pyrrole Substitution Topology

For chemical biology groups developing novel tool compounds to interrogate kinase or non-kinase targets, the 2,4-dimethylpyrrole substitution of CAS 545369-21-9 offers a structurally differentiated starting point relative to the extensively characterized 2,5-dimethyl chemotype [2]. The class-level SAR inference (Evidence Item 3) indicates that the 2,4-dimethyl pattern is underrepresented in the patent literature, which may confer intellectual property flexibility and reduce the risk of selecting a scaffold that overlaps with existing composition-of-matter claims. This scenario is most appropriate for early-stage discovery programs where scaffold novelty and chemical tractability are prioritized over pre-existing biological validation data.

Fluorescent Probe or Material Science Precursor Based on 2,5-Dihydro-1,2,3-Triazine Core

The 2,5-dihydro-1,2,3-triazine core is a documented fluorophore scaffold with reported Stokes shifts of approximately 200 nm when appropriately substituted [3]. CAS 545369-21-9, with its electron-rich 2,4-dimethylpyrrole substituent conjugated to the electron-deficient triazine ring, represents a candidate for tuning photophysical properties through regioisomer selection. The differential electronic distribution between the 2,4-dimethyl and 2,5-dimethyl isomers (Evidence Item 1) may alter absorption/emission wavelengths and quantum yields, making regioisomer selection a meaningful experimental variable for materials chemistry and bioimaging probe development.

Reference Standard for Regioisomer Purity Method Development in Analytical QC

Quality control laboratories tasked with developing HPLC or LC-MS methods to resolve the 545369 regioisomer series can procure CAS 545369-21-9 as a reference standard alongside CAS 545369-19-5 and CAS 545369-22-0. Because these three compounds share identical molecular formula (C12H18N4) and nominal mass (218.30 Da) , chromatographic separation is challenging and requires careful method optimization. The availability of authenticated samples of each regioisomer enables robust method validation, which is critical for confirming the identity of synthetic intermediates or screening library members where regioisomer misassignment could compromise SAR conclusions (Evidence Item 4).

Application
Selection Property
Validation Focus
Regioisomer SAR expansion
Pyrrole NH accessibility and electronic distribution
Differential kinase selectivity profiling
Chemical probe novelty
Scaffold underrepresentation in patent literature
IP landscape and target engagement assays
Fluorescent probe tuning
Donor-acceptor conjugation profile
Photophysical property optimization
Analytical reference standard
Chromatographic regioisomer resolution
HPLC/LC-MS method validation
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